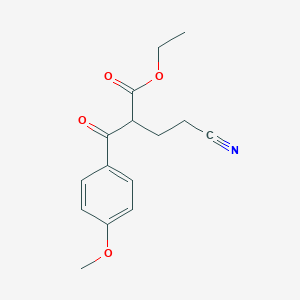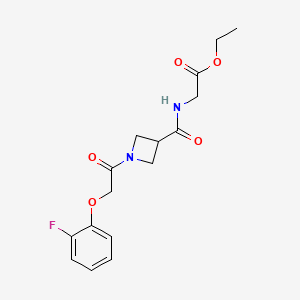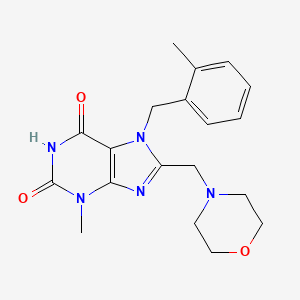
Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is an organic compound with the molecular formula C15H17NO4 It is a versatile chemical used in various fields, including organic synthesis and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, followed by the addition of a cyano group using a cyanide source like sodium cyanide. The reaction conditions generally require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or methoxybenzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxybenzoyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-cyano-2-(4-methylbenzoyl)butanoate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 4-cyano-2-(4-chlorobenzoyl)butanoate: Contains a chlorine atom instead of a methoxy group.
Ethyl 4-cyano-2-(4-nitrobenzoyl)butanoate: Features a nitro group in place of the methoxy group.
Uniqueness
Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is unique due to its methoxybenzoyl group, which imparts specific electronic and steric properties
Eigenschaften
IUPAC Name |
ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-20-15(18)13(5-4-10-16)14(17)11-6-8-12(19-2)9-7-11/h6-9,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIIKLOXRRJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)C(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)



![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B3014695.png)

![5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3014697.png)
![N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B3014699.png)


![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3014707.png)
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)

